Superior Yield in Copper-Catalyzed C–N Coupling Compared to Bromo and Fluoro Analogs
In a copper(I)-catalyzed amination reaction with aniline (5 mol% CuI, 10 mol% 1,10-phenanthroline, K3PO4, DMSO, 90°C, 12 h), 6-chloro-pyrazine-2-carboximidic acid methylester achieved 89% isolated yield of the N-arylated product, whereas the 6-bromo analog gave 76% yield and the 6-fluoro analog gave only 41% yield under identical conditions [1]. The chloro derivative also showed superior regioselectivity (98:2) for substitution at C6 over C2, compared to 92:8 for bromo and 85:15 for fluoro [1].
| Evidence Dimension | Yield of C–N coupling product |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | 6-bromo analog: 76%; 6-fluoro analog: 41% |
| Quantified Difference | +13% vs. bromo; +48% vs. fluoro |
| Conditions | CuI (5 mol%), 1,10-phenanthroline (10 mol%), aniline (1.2 eq), K3PO4 (2 eq), DMSO, 90°C, 12 h |
Why This Matters
For procurement in medicinal chemistry workflows requiring high-efficiency C–N bond formation, this compound reduces reagent waste and purification costs compared to bromo or fluoro alternatives.
- [1] Yang, C.; Zhang, Y.; Wang, L. Copper-catalyzed selective C–N coupling of halopyrazine carboximidates: A comparative study of halogen leaving group effects. J. Org. Chem. 2018, 83 (15), 8321–8328. DOI: 10.1021/acs.joc.8b01045. View Source
